molecular formula C23H24FN5O3 B11000122 7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide

7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B11000122
M. Wt: 437.5 g/mol
InChI Key: CZMDOLFBKZCLKB-UHFFFAOYSA-N
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Description

7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinoline core, a piperazine ring, and various functional groups that contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.

    Functional Group Modifications: Various functional groups, such as the acetyl and pyridinyl groups, are introduced through acylation and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced derivatives of the compound.

Scientific Research Applications

7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinolone Derivatives: Compounds with similar quinoline cores, such as ciprofloxacin and levofloxacin.

    Piperazine Derivatives: Compounds with similar piperazine rings, such as piperazine-based antipsychotics.

Uniqueness

What sets 7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H24FN5O3

Molecular Weight

437.5 g/mol

IUPAC Name

7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-N-pyridin-3-ylquinoline-3-carboxamide

InChI

InChI=1S/C23H24FN5O3/c1-3-27-14-18(23(32)26-16-5-4-6-25-13-16)22(31)17-11-19(24)21(12-20(17)27)29-9-7-28(8-10-29)15(2)30/h4-6,11-14H,3,7-10H2,1-2H3,(H,26,32)

InChI Key

CZMDOLFBKZCLKB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C)F)C(=O)NC4=CN=CC=C4

Origin of Product

United States

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